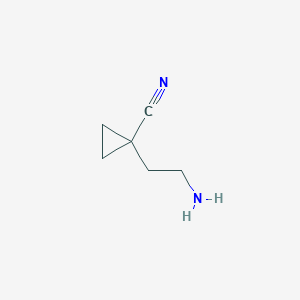

1-(2-Aminoethyl)cyclopropanecarbonitrile

Description

1-(2-Aminoethyl)cyclopropanecarbonitrile (CAS: 1421602-17-6) is a cyclopropane derivative featuring a carbonitrile group and a 2-aminoethyl substituent. Its molecular formula is C₆H₉N₂, with a molecular weight of 121.15 g/mol. The compound’s structure combines the strained cyclopropane ring with a polar nitrile group and a primary amine, making it a versatile intermediate in medicinal chemistry and drug synthesis. Notably, it is listed as a key building block by PharmaBlock Sciences, highlighting its utility in constructing bioactive molecules targeting enzymes like aldehyde dehydrogenase (ALDH) .

Properties

Molecular Formula |

C6H10N2 |

|---|---|

Molecular Weight |

110.16 g/mol |

IUPAC Name |

1-(2-aminoethyl)cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C6H10N2/c7-4-3-6(5-8)1-2-6/h1-4,7H2 |

InChI Key |

ZYNAIQRVDZXIJS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CCN)C#N |

Origin of Product |

United States |

Preparation Methods

Alkylation and Cyclopropanation of Amino Acid Derivatives

One classical approach involves alkylation of glycine equivalents or amino acid derivatives followed by cyclopropanation to form the cyclopropane ring. This can be achieved through intramolecular cyclization or alkene cyclopropanation using diazo compounds or carbene intermediates.

- Alkylation of glycine derivatives with 1,2-electrophiles, followed by cyclization, yields cyclopropane amino acids.

- Industrial methods optimize these reactions for scalability, yield, and purity.

This method is broadly applicable for synthesizing cyclopropane-containing amino acids such as 1-(2-Aminoethyl)cyclopropanecarboxylic acid, a close structural analog.

Synthesis via 2-(Cyanomethyl)aziridines and Cyclization

A notable synthetic strategy for cyclopropanecarbonitrile derivatives involves the transformation of 2-(cyanomethyl)aziridines:

- Reaction of 2-(cyanomethyl)aziridines with N-bromosuccinimide in dichloromethane produces β-amino-γ-bromobutanenitriles in high yield.

- Subsequent treatment with potassium tert-butoxide induces 1,3-cyclization, forming separable trans- and cis-2-[(arylmethylene)amino]cyclopropanecarbonitriles.

- This two-step ring transformation is efficient for constructing cyclopropanecarbonitrile frameworks.

Reductive Amination of Cyclopropanecarbonitrile Intermediates

Another approach involves reductive amination or hydrogenation of nitroalkene intermediates:

- For example, 1-alkyl-2-(2-nitroethylidene)pyrrolidine intermediates are hydrogenated over palladium hydroxide catalysts to yield 1-alkyl-2-(2-aminoethyl)pyrrolidine derivatives.

- Similar catalytic hydrogenations can be adapted for cyclopropanecarbonitrile derivatives to introduce the aminoethyl group.

- This method often requires careful control of reaction conditions to optimize yield and purity.

Cyclopropanation of Phenylacetonitrile Derivatives

Synthesis of cyclopropane carbonitriles can also be achieved by cyclopropanation of phenylacetonitrile derivatives:

- Treatment of 2-phenylacetonitrile with 1,2-dibromoethane in the presence of bases (KOH, NaOH) and phase transfer catalysts (e.g., tetra-n-butylammonium bromide) at optimized temperatures (~60 °C) affords 1-phenylcyclopropane carbonitriles in good yields (up to 85%).

- Reaction times are shortened with phase transfer catalysts (4–6 h vs. 12 h without).

- This method demonstrates the importance of base, temperature, and catalyst choice on yield and reaction efficiency.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The method involving 2-(cyanomethyl)aziridines is notable for its high yield and ability to generate stereoisomeric cyclopropanecarbonitriles, which may be separated for further applications.

- Hydrogenation routes, while effective, often suffer from low overall yields and require multiple purification steps, limiting industrial viability.

- Cyclopropanation of phenylacetonitrile derivatives is a robust and efficient method, with optimization of base, temperature, and phase transfer catalysts significantly enhancing yields and reaction rates.

- Industrial methods emphasize scalability and cost-effectiveness, often adapting alkylation and cyclopropanation strategies to produce cyclopropane amino acid derivatives with high purity.

- The stereochemistry of the cyclopropane ring is critical for biological activity in related compounds, and asymmetric synthesis approaches have been developed for related cyclopropane carboxylic acids, though specific asymmetric methods for 1-(2-Aminoethyl)cyclopropanecarbonitrile remain less reported.

Chemical Reactions Analysis

1-(2-Aminoethyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Aminoethyl)cyclopropanecarbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s structural properties make it a useful tool in studying biological processes.

Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with biological receptors, influencing various biochemical processes. The nitrile group can also participate in reactions that modulate the compound’s activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Substituent Effects on Reactivity: The chloroethyl analog (C₆H₈ClN) exhibits higher electrophilicity due to the chlorine atom, making it reactive in nucleophilic substitution reactions . In contrast, the aminoethyl derivative’s primary amine enables participation in condensation or amide-bond formation .

Impact of Ring Size: Replacing the cyclopropane ring with a cyclopentene (as in 2-Aminocyclopent-1-ene-1-carbonitrile) reduces ring strain but introduces conjugation, altering electronic properties and solubility .

Key Findings:

Synthetic Flexibility: The aminoethyl group in 1-(2-Aminoethyl)cyclopropanecarbonitrile allows modular derivatization, as seen in ALDH inhibitors where cyclopropane nitriles are coupled with quinoline or piperazine moieties . Chlorophenyl analogs (e.g., 1-(3-Chlorophenyl)cyclopropanecarbonitrile) are synthesized via cross-coupling reactions, emphasizing the role of aryl halides in diversification .

Bioactivity Trends: While the target compound lacks direct pharmacological data, structurally related quinoline-cyclopropane hybrids show potent ALDH1A1 inhibition (IC₅₀ < 100 nM), suggesting the cyclopropane nitrile motif enhances target engagement . Thiazolyl-aminoethyl piperazines demonstrate that substituent position (e.g., thiazol-4-yl vs. thiazol-5-yl) significantly impacts receptor affinity, highlighting the importance of spatial arrangement in bioactivity .

Key Takeaways:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.